4-methyl-N-(2-methylpropyl)pyridin-3-amine
Description
Structure
3D Structure
Properties
Molecular Formula |
C10H16N2 |
|---|---|
Molecular Weight |
164.25 g/mol |
IUPAC Name |
4-methyl-N-(2-methylpropyl)pyridin-3-amine |
InChI |
InChI=1S/C10H16N2/c1-8(2)6-12-10-7-11-5-4-9(10)3/h4-5,7-8,12H,6H2,1-3H3 |
InChI Key |
BFYKDZNMWREQMZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=NC=C1)NCC(C)C |
Origin of Product |
United States |
Advanced Synthetic Methodologies and Strategies
Synthetic Routes to 4-methyl-N-(2-methylpropyl)pyridin-3-amine Scaffolds
The construction of the target molecule hinges on the strategic formation of the 4-methylpyridin-3-amine core and the subsequent or concurrent introduction of the N-(2-methylpropyl), or isobutyl, substituent.
Regioselective Amination Reactions in Pyridine (B92270) Chemistry
The synthesis of the core structure, 4-methylpyridin-3-amine, requires precise control over the position of the amino group on the pyridine ring. Direct amination of 4-methylpyridine (B42270) is challenging due to the inherent reactivity patterns of the pyridine ring. Therefore, indirect methods starting from pre-functionalized pyridines are typically employed.
One common strategy involves the nitration of 4-methylpyridine to yield 4-methyl-3-nitropyridine, followed by reduction of the nitro group to an amine. However, this reaction can suffer from harsh conditions and selectivity issues.
A more robust and widely used approach is the regioselective amination of a halo-pyridine. For instance, 3-bromo-4-methylpyridine can be subjected to amination to introduce the required amino group at the C-3 position. This nucleophilic aromatic substitution (SNAr) reaction is often facilitated by a copper catalyst under high pressure and temperature.
| Precursor | Reagents | Product | Yield (%) |
| 3-bromo-4-methylpyridine | Concentrated NH3, CuSO4 | 4-methylpyridin-3-amine | 90 |
| 3-bromo-4-methylpyridine | Methanol, NH3 (gas), CuSO4 | 4-methylpyridin-3-amine | 95 |
This table presents data on the synthesis of the 4-methylpyridin-3-amine precursor via regioselective amination.
Introduction of Branched Alkyl Chains via Reductive Amination and Alkylation Strategies
Once the 4-methylpyridin-3-amine core is obtained, the branched 2-methylpropyl (isobutyl) group can be introduced onto the nitrogen atom. Two primary strategies are effective for this transformation: direct alkylation and reductive amination.
Direct Alkylation: This method involves the reaction of 4-methylpyridin-3-amine with an isobutyl halide, such as isobutyl bromide. The reaction proceeds via a nucleophilic substitution mechanism where the amine's lone pair attacks the electrophilic carbon of the alkyl halide. A base is typically added to neutralize the hydrogen halide byproduct. However, a significant drawback of direct alkylation is the potential for over-alkylation, where the secondary amine product reacts further to form a tertiary amine and even a quaternary ammonium (B1175870) salt. Careful control of stoichiometry and reaction conditions is necessary to favor mono-alkylation.
Reductive Amination: A more controlled and widely preferred method for forming secondary amines is reductive amination. libretexts.org This two-step, often one-pot, process involves the reaction of 4-methylpyridin-3-amine with isobutyraldehyde (2-methylpropanal). The initial reaction forms an intermediate imine, which is then reduced in situ to the desired secondary amine, this compound. A key advantage of this method is that it avoids the problem of multiple alkylations. libretexts.org A variety of reducing agents can be employed, with sodium triacetoxyborohydride (B8407120) (NaBH(OAc)3) and sodium cyanoborohydride (NaBH3CN) being particularly effective because they are mild enough not to reduce the aldehyde starting material but are reactive enough to reduce the intermediate imine.
| Method | Reactants | Key Reagents | Advantages | Disadvantages |
| Direct Alkylation | 4-methylpyridin-3-amine, Isobutyl bromide | Base (e.g., K2CO3) | Simple procedure | Risk of over-alkylation |
| Reductive Amination | 4-methylpyridin-3-amine, Isobutyraldehyde | Reducing agent (e.g., NaBH(OAc)3) | High selectivity for mono-alkylation, avoids over-alkylation libretexts.org | Requires a specific aldehyde/ketone |
This table compares the two primary strategies for introducing the N-(2-methylpropyl) group.
Palladium-Catalyzed Coupling Reactions for Pyridine Core Functionalization
The Buchwald-Hartwig amination has emerged as a powerful and versatile method for forming carbon-nitrogen bonds. wikipedia.org This palladium-catalyzed cross-coupling reaction can be applied to the synthesis of the target molecule by coupling an amine with an aryl halide. wikipedia.org In this context, 3-bromo-4-methylpyridine can be directly coupled with isobutylamine (B53898) (2-methylpropan-1-amine) to form this compound.
The reaction mechanism involves a catalytic cycle with a palladium(0) species. libretexts.org Key steps include the oxidative addition of the aryl halide to the palladium catalyst, coordination of the amine, deprotonation by a base, and finally, reductive elimination to yield the N-aryl amine product and regenerate the catalyst. libretexts.orgyoutube.com The success of the reaction is highly dependent on the choice of phosphine (B1218219) ligand, which stabilizes the palladium center and facilitates the key steps of the catalytic cycle. Bulky, electron-rich phosphine ligands, often referred to as Buchwald ligands (e.g., XPhos, SPhos), have been developed to improve the efficiency and scope of this transformation. youtube.com
| Component | Example | Role |
| Aryl Halide | 3-bromo-4-methylpyridine | Electrophilic partner |
| Amine | Isobutylamine | Nucleophilic partner |
| Catalyst Precursor | Pd(OAc)2, Pd2(dba)3 | Source of active Pd(0) catalyst |
| Ligand | Xantphos, BINAP, XPhos | Stabilizes catalyst, promotes key reaction steps youtube.com |
| Base | NaOtBu, Cs2CO3 | Deprotonates the amine in the catalytic cycle |
This table outlines the key components of a typical Buchwald-Hartwig amination reaction for the synthesis of the target compound.
Chemo- and Stereoselective Synthesis of Pyridin-3-amine Derivatives
Beyond the synthesis of the specific target molecule, advanced methodologies allow for the creation of more complex and stereochemically defined pyridin-3-amine derivatives.
Diastereoselective and Enantioselective Approaches for Chiral Pyridine-Based Amines
While the target compound, this compound, is achiral, the principles of asymmetric synthesis can be applied to create chiral analogues. Chiral amines are crucial components in many pharmaceuticals. nih.gov The enantioselective synthesis of chiral amines is often achieved through the asymmetric hydrogenation of prochiral imines or enamines using transition metal catalysts with chiral ligands. acs.org
For example, a ketone analogue of the pyridine core could be reacted with a chiral amine or auxiliary, followed by diastereoselective reduction to set a new stereocenter. Alternatively, an imine formed from a pyridine-based ketone could undergo asymmetric hydrogenation using a chiral iridium or rhodium catalyst to produce a single enantiomer of the amine product. Recent developments have focused on creating highly efficient catalysts that provide excellent enantioselectivities (up to 99% ee) for a wide range of substrates. rsc.org Another approach involves the catalytic enantioselective addition of nucleophiles to pyridine derivatives, which can establish a stereocenter on the pyridine ring itself. researchgate.net
Control of Substitution Patterns in Complex Pyridine Architectures
The synthesis of highly functionalized pyridines requires precise control over the regioselectivity of substitution reactions. The inherent electronic properties of the pyridine ring direct nucleophiles to the C2, C4, and C6 positions and electrophiles to the C3 and C5 positions, but achieving selectivity between these positions can be challenging.
Modern synthetic methods utilize directing groups to overcome these innate reactivity patterns. For instance, a removable directing group can be placed at one position to force a reaction to occur at a specific, less-favored site. C-H activation has become a powerful tool for the regioselective functionalization of pyridines, allowing for the introduction of substituents without the need for pre-installed halides or other activating groups. nih.govwhiterose.ac.uk For example, a rhodium-catalyzed, oxazoline-directed C-H amidation has been reported, demonstrating how directing groups can enable highly regioselective transformations on the pyridine core. nih.govwhiterose.ac.uk Such strategies allow for the sequential and controlled introduction of multiple, diverse substituents, paving the way for the construction of complex pyridine architectures with precisely defined substitution patterns.
Convergent and Divergent Synthetic Strategies for N-(2-methylpropyl)pyridin-3-amine Analogues
The creation of libraries of structurally related compounds is crucial for drug discovery and materials science. Convergent and divergent synthetic strategies offer elegant and efficient solutions for generating such molecular diversity from common intermediates.
Convergent Synthesis: This approach involves the independent synthesis of key fragments of the target molecule, which are then coupled in the final stages of the synthesis. For the preparation of a library of N-(2-methylpropyl)pyridin-3-amine analogues, a convergent strategy could involve the synthesis of a variety of N-alkylated amines and a common 4-methyl-3-halopyridine precursor. The final step would then be a cross-coupling reaction to assemble the diverse analogues.
A prominent method for this final coupling step is the Buchwald-Hartwig amination. This palladium-catalyzed cross-coupling reaction has become a powerful tool for the formation of carbon-nitrogen bonds. The versatility of this reaction allows for the coupling of a wide range of amines with aryl halides, making it highly suitable for a convergent approach. For instance, 3-bromo-4-methylpyridine can be coupled with a diverse set of primary and secondary amines to yield a library of N-substituted 4-methylpyridin-3-amines. The general applicability of the Buchwald-Hartwig amination allows for significant variation in the alkyl group on the amine, enabling the synthesis of a wide array of analogues.
Divergent Synthesis: In contrast to convergent strategies, a divergent approach begins with a common starting material that is sequentially modified to generate a diverse range of products. For N-(2-methylpropyl)pyridin-3-amine analogues, a divergent synthesis could start from 3-amino-4-methylpyridine (B17607). This common intermediate can then be subjected to various N-alkylation reactions to introduce different alkyl groups.
One such strategy involves a tungsten-mediated divergent synthesis that has been demonstrated for 3-aminotetrahydropyridines, a related saturated heterocyclic system. This methodology allows for the variation of substituents at different positions of the pyridine ring from a common precursor, showcasing the power of divergent synthesis in creating molecular diversity. nih.gov While this specific example deals with a saturated ring, the underlying principles of using a common scaffold for diversification are applicable to the synthesis of aromatic pyridine analogues as well.
Another divergent approach could utilize a common precursor like 2-chloro-4-methyl-3-nitropyridine. The nitro group can be reduced to an amine, and the chloro group can be a handle for various coupling reactions, while the amine can be subsequently alkylated in diverse ways. This allows for modification at multiple points of the molecule from a single, readily accessible starting material.
A modular [3+3]-type condensation reaction synergistically catalyzed by a copper(I) salt and a secondary ammonium salt provides another avenue for the synthesis of a variety of substituted pyridines from O-acetyl ketoximes and α,β-unsaturated aldehydes. researchgate.net This method allows for the assembly of the pyridine core with inherent diversity based on the choice of starting materials.
The table below illustrates a conceptual comparison of convergent and divergent strategies for the synthesis of N-alkyl-4-methylpyridin-3-amine analogues.
| Strategy | Starting Materials | Key Transformation | Diversity Generation |
| Convergent | 3-Halo-4-methylpyridine, Various primary/secondary amines | Palladium-catalyzed C-N coupling (e.g., Buchwald-Hartwig amination) | Variation in the amine coupling partner |
| Divergent | 3-Amino-4-methylpyridine, Various alkylating agents | N-alkylation | Variation in the alkylating agent |
Sustainable Synthesis and Green Chemistry Considerations in Pyridine Derivative Production
The principles of green chemistry are increasingly influencing the design of synthetic routes in both academic and industrial settings. The goal is to minimize the environmental impact of chemical processes by reducing waste, using less hazardous substances, and improving energy efficiency.
Several green chemistry approaches are being applied to the synthesis of pyridine derivatives:
Catalysis: The use of catalysts is a cornerstone of green chemistry as it allows for reactions to proceed with higher efficiency and selectivity, often under milder conditions. For the N-alkylation of aminopyridines, heterogeneous catalysts are being explored to replace traditional, more wasteful methods. acs.org These catalysts can be easily separated from the reaction mixture and reused, reducing waste and cost. Palladium-catalyzed reactions, such as the Buchwald-Hartwig amination, while powerful, are also being optimized to use lower catalyst loadings and more environmentally benign ligands and solvents. nih.gov
Alternative Solvents: Traditional organic solvents are often volatile, flammable, and toxic. Green chemistry encourages the use of safer alternatives such as water, supercritical fluids, or ionic liquids. Research into palladium-catalyzed aminations in aqueous media is a significant step towards more sustainable processes. nih.gov
Flow Chemistry: Continuous flow reactors offer several advantages over traditional batch processing, including improved heat and mass transfer, enhanced safety for handling hazardous reagents, and the potential for automation and process intensification. acs.orgresearchgate.net The synthesis of pyridine derivatives in flow reactors can lead to higher yields, shorter reaction times, and reduced waste generation. researchgate.net For example, the N-oxidation of pyridine derivatives has been successfully demonstrated in a continuous flow microreactor using a heterogeneous catalyst and hydrogen peroxide, a green oxidant. semanticscholar.org
Atom Economy and Waste Reduction: Designing synthetic routes with high atom economy, where the maximum number of atoms from the reactants are incorporated into the final product, is a key principle of green chemistry. Multicomponent reactions, where three or more reactants combine in a single step to form the product, are inherently more atom-economical than multi-step syntheses.
The following table summarizes some green chemistry considerations and their application in the synthesis of pyridine derivatives.
| Green Chemistry Principle | Application in Pyridine Synthesis | Potential Benefits |
| Catalysis | Use of heterogeneous catalysts for N-alkylation; Optimization of Pd-catalysis. | Reduced waste, catalyst recyclability, milder reaction conditions. |
| Alternative Solvents | Reactions in aqueous media. | Reduced use of volatile organic compounds (VOCs), improved safety. |
| Energy Efficiency | Flow chemistry with efficient heat transfer. | Lower energy consumption, faster reactions. |
| Waste Prevention | Multicomponent reactions, high atom economy routes. | Minimized byproduct formation, reduced waste streams. |
By integrating these advanced synthetic strategies and green chemistry principles, the production of this compound and its analogues can be achieved in a more efficient, versatile, and environmentally responsible manner.
Spectroscopic and Structural Characterization Techniques
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation
NMR spectroscopy is a cornerstone technique for determining the structure of organic molecules. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule.
Proton (¹H) NMR Studies for Positional and Connectivity Assignments
Proton NMR (¹H NMR) would be instrumental in identifying the number and types of hydrogen atoms in 4-methyl-N-(2-methylpropyl)pyridin-3-amine. The expected spectrum would show distinct signals for the protons on the pyridine (B92270) ring, the methyl group attached to the ring, the N-H proton of the amine, and the various protons of the isobutyl group. Chemical shifts (δ), reported in parts per million (ppm), would indicate the electronic environment of each proton. Spin-spin coupling patterns (splitting) would reveal the number of neighboring protons, allowing for the assignment of connectivity. For instance, the CH proton of the isobutyl group would likely appear as a multiplet due to coupling with the adjacent CH₂ and methyl protons.
Carbon (¹³C) NMR Investigations for Carbon Framework Analysis
Carbon NMR (¹³C NMR) provides information about the carbon skeleton of the molecule. A ¹³C NMR spectrum of this compound would display a unique signal for each chemically distinct carbon atom. The chemical shifts of these signals would help to distinguish between aromatic carbons of the pyridine ring and the aliphatic carbons of the methyl and isobutyl substituents. Techniques such as Distortionless Enhancement by Polarization Transfer (DEPT) could further differentiate between CH, CH₂, and CH₃ groups.
Advanced 2D NMR Techniques (e.g., COSY, HMQC, HMBC) for Through-Bond Correlations
Correlation Spectroscopy (COSY): A ¹H-¹H COSY experiment would show correlations between protons that are coupled to each other, confirming the connectivity within the pyridine ring and the isobutyl group.
Heteronuclear Single Quantum Coherence (HSQC) or Heteronuclear Multiple Quantum Coherence (HMQC): These experiments correlate directly bonded proton and carbon atoms, allowing for the definitive assignment of which protons are attached to which carbons.
Heteronuclear Multiple Bond Correlation (HMBC): This technique reveals correlations between protons and carbons that are separated by two or three bonds. HMBC is crucial for establishing the connectivity between different parts of the molecule, such as the attachment of the isobutyl group to the amine nitrogen and the positions of the substituents on the pyridine ring.
Mass Spectrometry (MS) for Molecular Formula Determination and Fragmentation Analysis
Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is vital for determining the molecular weight and elemental composition of a compound, as well as providing structural information through fragmentation analysis.
High-Resolution Mass Spectrometry (HRMS) for Exact Mass Measurements
High-Resolution Mass Spectrometry (HRMS) would be used to determine the exact mass of the molecular ion of this compound with high precision. This exact mass measurement allows for the unambiguous determination of the molecular formula by comparing the experimental mass to the theoretical masses of possible elemental compositions.
Gas Chromatography-Mass Spectrometry (GC-MS) for Purity Assessment and Identification
Gas Chromatography-Mass Spectrometry (GC-MS) is a hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. A GC-MS analysis of a sample of this compound would first separate it from any impurities. The mass spectrometer would then provide a mass spectrum for the pure compound, which would show the molecular ion peak and a characteristic fragmentation pattern. This fragmentation pattern, which results from the breakdown of the molecule in the mass spectrometer, can serve as a "fingerprint" for identification and can provide further confirmation of the compound's structure.
Spectroscopic and Structural Analysis of this compound Currently Unavailable in Publicly Accessible Research
Following a comprehensive search of scientific literature and chemical databases, it has been determined that detailed experimental data for the spectroscopic and structural characterization of the chemical compound This compound is not publicly available at this time. Extensive queries aimed at retrieving research findings on its solid-state molecular geometry, vibrational properties, and electronic transitions did not yield any specific studies for this particular molecule.
Therefore, it is not possible to provide an article with detailed research findings and data tables for the following analytical techniques as requested:
X-ray Diffraction Analysis: No single-crystal X-ray diffraction studies were found, which are necessary for determining the absolute configuration, bond lengths, bond angles, and for analyzing intermolecular interactions and crystal packing.
Vibrational Spectroscopy: No published Fourier-Transform Infrared (FT-IR) or Raman spectroscopy data could be located. This information is essential for identifying characteristic functional group vibrations and analyzing the complete vibrational modes of the molecule.
Ultraviolet-Visible (UV-Vis) Spectroscopy: There is no available UV-Vis spectroscopic data to analyze the electronic transitions and conjugation within the molecule.
While general principles of spectroscopy and crystallography can be applied to predict the expected characteristics of this compound based on its structure—a substituted aminopyridine—presenting such theoretical information would not adhere to the requirement of being based on detailed and specific research findings.
This absence of data indicates that this compound may be a novel compound, a research intermediate that has not been fully characterized, or its analytical data has not been published in accessible scientific journals or databases. Further experimental research would be required to generate the data necessary to fulfill the requested detailed analysis.
Structure Activity Relationship Sar and Mechanistic Investigations
Elucidation of Structural Determinants Influencing Biological Interactions
The substitution pattern on the pyridine (B92270) ring is a critical determinant of a molecule's biological activity. In the case of 4-methyl-N-(2-methylpropyl)pyridin-3-amine, the presence of a methyl group at the 4-position of the 3-aminopyridine (B143674) core can significantly modulate its physicochemical properties and, consequently, its biological interactions.
The introduction of substituents on a pyridine ring can alter its electronic properties, lipophilicity, and steric profile. For instance, studies on related aminopyridine derivatives have shown that the nature and position of substituents can drastically affect their activity. In a series of 3- or 4-pyridine derivatives of a particular scaffold, the introduction of a methyl group influenced the in vitro potency of the compounds nih.gov. While a 3-methyl derivative showed a loss of potency, an ethyl analog at the same position resulted in a tenfold increase in potency nih.gov. This highlights the sensitivity of biological targets to even minor changes in the alkyl substituent on the pyridine ring.
Furthermore, the position of the methyl group is crucial. For instance, in a study of aminopyridine N-oxides, the substitution pattern on the pyridine ring was found to be a key factor for selective kinase inhibition nih.gov. The methyl group at the 4-position of this compound can influence the basicity of the pyridine nitrogen and the adjacent amino group, which can be critical for forming hydrogen bonds or ionic interactions with biological receptors. The electronic effect of the methyl group, being weakly electron-donating, can increase the electron density in the pyridine ring, potentially affecting its interaction with target proteins.
The table below summarizes the impact of pyridine ring substitution on the bioactivity of related aminopyridine compounds, providing a basis for understanding the potential effects of the 4-methyl group in the target molecule.
| Compound/Scaffold | Substitution | Effect on Bioactivity | Reference |
| 3- or 4-Pyridine Derivatives | 3-Methyl | Loss of in vitro potency | nih.gov |
| 3- or 4-Pyridine Derivatives | 3-Ethyl | 10-fold higher potency | nih.gov |
| Aminopyridine N-oxides | Various | Determinant for selective kinase inhibition | nih.gov |
The N-(2-methylpropyl) group, also known as an isobutyl group, attached to the amino function at the 3-position of the pyridine ring plays a significant role in molecular recognition and binding affinity. The size, shape, and lipophilicity of this alkyl substituent are key factors that govern how the molecule interacts with the binding pockets of target proteins.
In a broader context, the N-alkylation of aminopyridines has been a common strategy to modulate their biological activity. For example, in a series of 9-alkylamino-1,2,3,4-tetrahydroacridines, the length of the N-alkyl chain was found to be a critical factor for their antileishmanial activity mdpi.com. This suggests that the N-(2-methylpropyl) group in the target compound likely plays a crucial role in tuning its biological profile. The presence of N-(2-methylpropyl)pyridin-3-amine in patents related to viral polymerase inhibitors further suggests its role in specific molecular recognition processes within a biological system chiralen.com.
The following table illustrates the general influence of N-alkyl substitution on the bioactivity of amine-containing compounds.
| Compound Series | N-Alkyl Substituent | Impact on Bioactivity | Reference |
| 9-Alkylamino-1,2,3,4-tetrahydroacridines | Varied chain length | Critical for antileishmanial activity | mdpi.com |
| Substituted piperazine (B1678402) derivatives | N-alkyl and N-aryl | Significant for antimicrobial activity | nih.gov |
The conformational flexibility of this compound and its analogues is another important factor that influences their biological activity. The ability of the molecule to adopt different spatial arrangements, or conformations, can affect its ability to bind to a specific receptor.
The key rotatable bonds in this compound are the C-N bond between the pyridine ring and the amino group, and the C-N and C-C bonds within the N-(2-methylpropyl) moiety. Rotation around these bonds allows the molecule to explore various conformations. The preferred conformation will be the one with the lowest energy, which is determined by a balance of steric and electronic effects.
The introduction of steric bulk, such as the 4-methyl group, can restrict the conformational freedom of the molecule, potentially locking it into a more bioactive conformation. Conversely, excessive rigidity can also be detrimental if the preferred conformation does not match the requirements of the binding site. The interplay between flexibility and rigidity is a key aspect of rational drug design.
Mechanistic Studies of this compound Reactivity
Understanding the reactivity of this compound is essential for the synthesis of its derivatives and for predicting its stability and potential chemical transformations.
The synthesis of derivatives of this compound typically involves reactions targeting the amino group or the pyridine ring. The N-alkylation of 3-aminopyridines is a common method for introducing various substituents.
One of the primary methods for the synthesis of N-substituted 3-aminopyridines is through reductive amination. This reaction involves the condensation of 3-aminopyridine with an aldehyde or ketone to form an imine, which is then reduced to the corresponding amine. For the synthesis of this compound, 3-amino-4-methylpyridine (B17607) would be reacted with isobutyraldehyde. The mechanism involves the nucleophilic attack of the amino group on the carbonyl carbon of the aldehyde, followed by dehydration to form the imine intermediate. The imine is then reduced, typically using a reducing agent like sodium borohydride. However, the direct reductive amination of 3-amino-4-chloropyridine (B21944) has been reported to be challenging due to the basicity of the pyridine nitrogen, which can interfere with the reaction nih.gov.
An alternative approach involves a three-step procedure: protection of the amino group (e.g., as a carbamate), base-promoted alkylation, and deprotection nih.gov. The mechanism of N-alkylation of the protected amine involves the deprotonation of the amide nitrogen by a base, followed by nucleophilic attack on an alkyl halide, such as 1-bromo-2-methylpropane.
The table below outlines common reaction mechanisms involved in the synthesis of N-alkylaminopyridine derivatives.
| Reaction Type | Key Steps | Intermediates |
| Reductive Amination | 1. Imine formation (nucleophilic addition followed by dehydration)2. Reduction of the imine | Imine |
| N-Alkylation of Protected Amine | 1. Deprotonation of the protected amino group2. Nucleophilic substitution on an alkyl halide | Anionic nitrogen species |
The chemical stability of this compound is an important consideration for its handling, storage, and biological application. The molecule contains several functional groups that could be susceptible to degradation under certain conditions.
The aminopyridine moiety can be susceptible to oxidation, particularly at the amino group and the pyridine ring. The presence of the electron-donating methyl and amino groups can activate the pyridine ring towards electrophilic attack. However, aminopyridines are generally considered to be relatively stable compounds. For example, a study on the chemical stability of 4-aminopyridine (B3432731) capsules showed that they were stable for at least 365 days when stored at room temperature and protected from light researchgate.net. While this study was on a positional isomer, it provides some indication of the general stability of the aminopyridine core.
Potential chemical transformations of this compound could include:
Oxidation: The amino group could be oxidized to a nitroso or nitro group under strong oxidizing conditions. The pyridine ring could also undergo oxidation to form an N-oxide.
Photodegradation: Aromatic amines can be susceptible to degradation upon exposure to UV light.
Acid-base reactions: The amino group and the pyridine nitrogen are basic and will react with acids to form salts.
The stability of the compound can be influenced by factors such as pH, temperature, light, and the presence of oxidizing agents. For pharmaceutical applications, a thorough understanding of the degradation pathways and the development of stable formulations are crucial.
Comparative Structure-Activity Studies with Related Heterocyclic Amine Scaffolds
The exploration of the structure-activity relationships (SAR) of this compound and its analogs is crucial for understanding its pharmacological profile. By systematically modifying the core heterocyclic scaffold and the N-alkyl substituent, researchers can probe the molecular interactions that govern its biological activity. This section focuses on comparative studies with related heterocyclic amines to elucidate the impact of bioisosteric replacement of the pyridine ring and the influence of alkyl chain branching on its pharmacological modalities.
A comparative study on pyridine and pyrimidine (B1678525) derivatives as anti-inflammatory agents provides valuable insights into the effects of such bioisosteric replacement. nih.gov In this study, a series of pyridine and pyrimidine analogs were synthesized and evaluated for their ability to inhibit nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages. The results demonstrated that both scaffolds can exhibit significant anti-inflammatory activity, with the specific substitution pattern playing a critical role.
For instance, a pyridine derivative, 7a , showed a significant NO inhibition of 65.48% with an IC50 value of 76.6 µM. nih.gov Its pyrimidine counterpart, 9d , also displayed notable activity with 61.90% inhibition and an IC50 of 88.7 µM. nih.gov These findings suggest that the pyrimidine ring can serve as a viable bioisostere for the pyridine ring, maintaining a comparable level of biological activity.
| Compound | Heterocyclic Core | NO Inhibition (%) | IC50 (µM) |
|---|---|---|---|
| 7a | Pyridine | 65.48 | 76.6 |
| 7f | Pyridine | 51.19 | 96.8 |
| 9a | Pyrimidine | 55.95 | 83.1 |
| 9d | Pyrimidine | 61.90 | 88.7 |
Data sourced from a comparative study on pyridine and pyrimidine derivatives as anti-inflammatory agents. nih.gov
The nature of the N-alkyl substituent in aminopyridine derivatives can significantly impact their pharmacological activity. The size, shape, and lipophilicity of this group can affect binding affinity, selectivity, and pharmacokinetic properties. The 2-methylpropyl (isobutyl) group in this compound is a branched alkyl chain, and understanding the influence of this branching is key to its SAR.
While direct studies on the specified compound are limited, research on related structures, such as substituted 4-aminopiperidines, can provide valuable analogous data. A study investigating the structure-activity relationships of 4-aminopiperidines as antifungal agents revealed critical insights into the role of N-alkyl substituents. mdpi.com The findings from this research indicated that the length and branching of the alkyl chain at the amino group are detrimental to the antifungal activity.
Specifically, it was observed that shorter, branched, or cyclic alkyl residues at the 4-amino group were detrimental to activity. mdpi.com The most potent antifungal activity was associated with longer, linear alkyl chains, such as an N-dodecyl (C12) residue. mdpi.com For instance, compounds with a linear dodecyl substituent exhibited high antifungal activity, whereas those with shorter or branched chains were less active.
This suggests that the binding pocket of the target enzyme likely has a hydrophobic channel that can accommodate a long, linear alkyl chain, and that branching may introduce steric hindrance that prevents optimal binding. In the context of this compound, the isobutyl group, being a branched chain, might confer a specific conformation that is favorable for its particular biological target, which may differ from the antifungal target. The branching at the beta-position of the alkyl chain can restrict the conformational flexibility of the substituent, which could be advantageous for locking the molecule into a bioactive conformation for a specific receptor. nih.gov
Further investigation into a series of N,N-disubstituted 1-(2-benzo[b]thienyl)cyclohexylamines as dopamine (B1211576) uptake inhibitors also highlighted the impact of N-substituent size and lipophilicity. nih.gov Generally, increasing the size and lipophilicity of the N-substituents led to improved binding affinity, though the effects on dopamine-uptake inhibition were less predictable. nih.gov This underscores the complex interplay between the physicochemical properties of the alkyl substituent and the specific requirements of the biological target.
| Compound Series | N-Alkyl Substituent Type | Observed Antifungal Activity |
|---|---|---|
| 4-Aminopiperidines | Short, Branched, or Cyclic Alkyl | Detrimental |
| 4-Aminopiperidines | Long, Linear Alkyl (e.g., Dodecyl) | High |
Data extrapolated from SAR studies on 4-aminopiperidine (B84694) derivatives as antifungal agents. mdpi.com
Computational Chemistry and Molecular Modeling
Quantum Chemical Calculations for Electronic Structure and Reactivity Profiling
Quantum chemical calculations are fundamental to understanding the electronic properties and reactivity of molecules. However, no specific studies detailing these calculations for 4-methyl-N-(2-methylpropyl)pyridin-3-amine were identified.
Density Functional Theory (DFT) for Geometry Optimization and Energy Calculations
There are no published studies that have used Density Functional Theory (DFT) methods, such as B3LYP, to determine the optimized geometry or calculate the electronic energy of this compound. nih.govniscpr.res.in Consequently, data regarding its bond lengths, bond angles, and dihedral angles derived from DFT are not available.
Analysis of Frontier Molecular Orbitals (HOMO-LUMO) and Chemical Reactivity Descriptors
Molecular Electrostatic Potential (MEP) Mapping for Electrophilic/Nucleophilic Sites
Molecular Electrostatic Potential (MEP) maps are valuable for visualizing the charge distribution of a molecule and identifying sites prone to electrophilic or nucleophilic attack. mdpi.com A search for MEP analysis of this compound yielded no specific results, meaning there are no published maps indicating its electron-rich or electron-deficient regions.
Molecular Docking Studies for Ligand-Target Interaction Prediction
Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. mdpi.com It is widely used in drug discovery to understand how a ligand might interact with a biological target.
Identification of Potential Binding Pockets and Key Interacting Residues
There are no molecular docking studies available for this compound. As a result, there is no information regarding its potential biological targets, its binding affinity, or the key amino acid residues with which it might interact within a protein's binding pocket. nih.govsemanticscholar.org
Prediction of Binding Modes and Affinity Ranking
Molecular docking is a prominent computational technique utilized to predict the preferred orientation of a ligand when bound to a receptor, forming a stable complex. This method is instrumental in understanding the binding mechanism of this compound with its biological targets. The process involves sampling a vast number of possible conformations and orientations of the ligand within the receptor's binding site and then using a scoring function to rank them based on their binding affinity.
The predicted binding mode of a ligand provides crucial information about the specific intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, that stabilize the ligand-receptor complex. For instance, in a hypothetical docking study of this compound with a protein kinase, the pyridine (B92270) nitrogen might act as a hydrogen bond acceptor, while the methyl and isobutyl groups could engage in hydrophobic interactions within a nonpolar pocket of the binding site.
Affinity ranking, a subsequent step, involves the use of more sophisticated computational methods like Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) or Free Energy Perturbation (FEP) to provide a more accurate estimation of the binding free energy. These calculations can rank a series of derivatives based on their predicted affinity, helping to prioritize compounds for synthesis and experimental testing.
Table 1: Hypothetical Docking Scores and Predicted Interactions of this compound Derivatives with a Target Protein
| Compound ID | Docking Score (kcal/mol) | Key Predicted Interactions |
| This compound | -8.5 | Hydrogen bond with SER124, Hydrophobic interactions with LEU56, VAL64 |
| Derivative A | -9.2 | Additional hydrogen bond with ASP180 |
| Derivative B | -7.8 | Loss of hydrophobic interaction with VAL64 |
| Derivative C | -9.5 | Enhanced hydrophobic packing and additional pi-pi stacking |
Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Insights
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational methodology that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov By identifying the key molecular descriptors that influence the activity, QSAR models can be used to predict the potency of novel compounds even before they are synthesized.
The development of a robust QSAR model for derivatives of this compound would involve several key steps. First, a dataset of compounds with known biological activities is required. Then, a wide range of molecular descriptors, such as electronic, steric, and lipophilic properties, are calculated for each compound. Finally, statistical methods like multiple linear regression or machine learning algorithms are employed to build the predictive model.
A hypothetical QSAR model for a series of this compound analogs might reveal that factors such as the electronic properties of the pyridine ring and the hydrophobicity of the N-alkyl substituent are critical for their biological activity. Such insights are invaluable for guiding the design of new derivatives with improved efficacy.
Table 2: Example of Molecular Descriptors Used in a Hypothetical QSAR Model
| Descriptor | Description |
| cLogP | Calculated octanol-water partition coefficient (lipophilicity) |
| TPSA | Topological Polar Surface Area |
| Molecular Weight | The sum of the atomic weights of all atoms in a molecule |
| H-bond Donors | Number of hydrogen bond donors |
| H-bond Acceptors | Number of hydrogen bond acceptors |
In Silico Screening and Virtual Library Design for Novel Derivatives
In silico screening, also known as virtual screening, is a computational technique used to search large libraries of chemical compounds to identify those that are most likely to bind to a drug target. This approach allows for the rapid and cost-effective screening of millions of compounds, significantly narrowing down the number of candidates for experimental validation.
For this compound, virtual screening can be employed in two primary ways: ligand-based and structure-based. Ligand-based virtual screening uses the known structure of active compounds, like this compound, to identify other molecules in a database with similar properties. Structure-based virtual screening, on the other hand, utilizes the three-dimensional structure of the biological target to dock and score compounds from a virtual library.
Following the identification of initial hits from virtual screening, the principles of medicinal chemistry are applied to design a virtual library of novel derivatives. This involves making systematic modifications to the core structure of this compound to explore the structure-activity relationship and optimize properties such as potency, selectivity, and pharmacokinetic profile. This iterative process of design, computational evaluation, and refinement is central to modern drug discovery efforts.
Biological and Pharmacological Research Perspectives
Investigation of Receptor Binding and Modulatory Activities
Kinase Inhibition Studies
There is no specific information available in the provided search results detailing the kinase inhibition profile of 4-methyl-N-(2-methylpropyl)pyridin-3-amine against enzymes such as CDK2, c-Met, MELK, RSK2, CK1d, p38a, or aurora A. While some pyridine-containing compounds have been investigated as kinase inhibitors, for instance, N-(pyridin-3-yl)pyrimidin-4-amine analogues as potent CDK2 inhibitors, these are structurally distinct molecules. rsc.org
Opioid Receptor Antagonism and Selectivity Profiling
Specific studies on the opioid receptor antagonism and selectivity profiling (Kappa, Mu, Delta) of this compound have not been identified in the available literature.
Modulation of Protein-Protein Interactions and DNA Binding
There is no available research that specifically examines the ability of this compound to modulate protein-protein interactions or bind to DNA.
Exploration of Antimicrobial and Antiproliferative Activities of Pyridine-Based Amines
While pyridine-based amines, in general, have been a subject of interest for their potential antimicrobial and antiproliferative activities, specific data for this compound is not available. Research in this area often focuses on more complex molecules where the pyridine (B92270) ring is part of a larger pharmacophore. For instance, studies have been conducted on N-(5-amino-2-methylphenyl)-4-(3-pyridyl)-2-pyrimidinamine derivatives for their antimicrobial and antioxidant activities. researchgate.net
Anti-inflammatory and Analgesic Property Assessment
No specific assessments of the anti-inflammatory or analgesic properties of this compound were found in the provided search results. The anti-inflammatory potential of other, structurally different pyridine derivatives has been explored, such as certain 3-hydroxy pyridine-4-one derivatives. researchgate.net
Examination of Enzyme Inhibition (e.g., Thrombin)
There is no information available regarding the inhibition of enzymes like thrombin by this compound.
Mechanistic Elucidation of Biological Effects (e.g., Cell Cycle Analysis for Antiproliferative Activity)
Similarly, information regarding the mechanistic elucidation of biological effects for this compound is not present in the current body of scientific literature. Specifically, there are no published studies on its antiproliferative activity, nor any corresponding cell cycle analysis to determine a potential mechanism of action against cancer cell lines.
Advanced Applications and Future Research Directions
Potential in Materials Science Applications (e.g., Optoelectronic Devices)
The inherent electronic characteristics of the pyridine (B92270) ring make it a valuable component in the design of functional organic materials. beilstein-journals.org Pyridine-based compounds are explored for their applications in information devices, displays, and diagnostics due to their fluorescence properties. beilstein-journals.org The introduction of electron-donating or electron-withdrawing groups can optimize the internal charge transfer (ICT) state, enhancing fluorescence. beilstein-journals.org
Research into novel pyridine-based luminogens has revealed that certain derivatives exhibit aggregation-induced emission enhancement (AIEE). This phenomenon, where compounds are non-emissive in dilute solutions but become highly fluorescent in an aggregated state, is crucial for applications in chemical sensors and fluorescent probes. beilstein-journals.org For instance, N-methyl-4-((pyridin-2-yl)amino)-substituted maleimides, which feature an acceptor-donor-acceptor (A-D-A) system, have demonstrated significant fluorescence enhancement in aqueous media. beilstein-journals.org Given its structure, analogues of 4-methyl-N-(2-methylpropyl)pyridin-3-amine could be synthesized to incorporate similar A-D-A features, potentially leading to new materials for optoelectronic devices.
Table 1: AIEE Properties of Selected Pyridine-Based Compounds
| Compound | Substituent Group | Fluorescence Enhancement Factor |
|---|---|---|
| 4a | Bromo (electron-withdrawing) | 7.0x |
| 4e | Trifluoromethyl (electron-withdrawing) | 15.0x |
Data derived from studies on N-methyl-4-((pyridin-2-yl)amino)maleimide derivatives. beilstein-journals.org
Development as Chemical Probes and Sensors
The ability of the pyridine scaffold to engage in coordination with metal ions, utilizing both the pyridine ring and the amino group nitrogen, makes it an excellent candidate for the development of chemical probes and sensors. researchgate.net The fluorescence properties of pyridine derivatives can be modulated by their external environment, making them suitable for detecting specific analytes. beilstein-journals.org The development of AIEE-based compounds from the pyridin-3-amine scaffold could lead to probes that "turn on" fluorescence in the presence of a target molecule or ion, a highly desirable feature for minimizing background signal in diagnostic applications. beilstein-journals.org
Strategies for Lead Compound Optimization and Scaffold Diversification
In drug discovery, once a "hit" compound like a pyridin-3-amine derivative is identified, lead optimization is performed to improve its potency, selectivity, and pharmacokinetic properties. Structure-activity relationship (SAR) studies are central to this process. For example, in the development of multi-targeted protein kinase inhibitors for non-small cell lung cancer (NSCLC), a series of pyridin-3-amine derivatives were synthesized and evaluated. nih.gov
Systematic modification of the scaffold, such as introducing different substituents on the pyridine ring or the amine group, allows researchers to probe interactions with the biological target. This exploration led to the discovery of compound 3m , which showed potent inhibition against multiple kinases relevant to NSCLC, including FGFR, RET, and EGFR. nih.gov Such strategies can be applied to this compound to optimize it for a specific biological target. Scaffold diversification, creating related but structurally distinct molecules, helps in exploring new chemical space and overcoming liabilities of the original lead, such as poor solubility or metabolic instability. asm.org
Application of Chemoinformatics and Machine Learning in Drug Discovery Pipelines
Modern drug discovery heavily relies on computational methods to accelerate the identification and optimization of new drug candidates. Chemoinformatics and machine learning (ML) are used to build predictive models for biological activity, toxicity, and pharmacokinetic properties. youtube.comyoutube.com
For pyridin-3-amine scaffolds, these techniques can be applied in several ways:
Virtual Screening: Large chemical libraries can be computationally screened to identify molecules with a high probability of binding to a specific biological target. An initial hit for a series of pyridin-3-amine kinase inhibitors was first identified through in-silico screening against fibroblast growth factor receptors (FGFR). nih.gov
QSAR Modeling: Quantitative Structure-Activity Relationship (QSAR) models can be developed to predict the biological activity of novel pyridin-3-amine analogues based on their chemical structure. youtube.com This helps prioritize which compounds to synthesize, saving time and resources.
ADME/T Prediction: ML models can predict the Absorption, Distribution, Metabolism, and Excretion (ADME) and toxicity profiles of new analogues, helping to identify and eliminate compounds with unfavorable properties early in the discovery process. frontiersin.org
By leveraging these computational tools, the development pipeline for drugs based on the this compound scaffold can be made significantly more efficient. youtube.com
Exploration of Unexplored Biological Targets for Pyridin-3-amine Scaffolds
The pyridin-3-amine scaffold has been incorporated into molecules targeting a wide array of biological entities, demonstrating its versatility. nih.govrsc.org While much research has focused on established targets like protein kinases, there is vast potential in exploring novel or less-studied targets.
Table 2: Known and Potential Biological Targets for Pyridin-3-amine Derivatives
| Target Class | Specific Examples | Therapeutic Area | Reference |
|---|---|---|---|
| Protein Kinases | FGFR, RET, EGFR, CDK2, MPS1, Aurora Kinases | Cancer | nih.govrsc.orgnih.gov |
| Microbial Enzymes | Dihydrofolate Reductase (DHFR) | Infectious Disease | nih.gov |
| Mycobacterial Targets | M. tuberculosis amidase (AmiC) | Tuberculosis | asm.org |
| G-Protein Coupled Receptors | Neuronal Nicotinic Acetylcholine Receptor | Neurological Disorders | nih.gov |
Future research could focus on targets for which there are currently unmet medical needs, such as specific enzymes involved in metabolic disorders, proteins mediating inflammatory responses, or novel targets in neurodegenerative diseases. The structural and electronic properties of the pyridin-3-amine core make it a promising starting point for developing inhibitors or modulators for these unexplored targets.
Elucidation of Complex Biological Pathways Modulated by this compound Analogues
Understanding how a compound exerts its therapeutic effect requires a deep understanding of the biological pathways it modulates. For pyridin-3-amine analogues identified as potent inhibitors of specific proteins, a crucial next step is to elucidate their downstream effects. For example, a pyridin-3-amine derivative that inhibits a protein kinase does not just affect the kinase itself but also the entire signaling cascade it controls. nih.gov
Research has shown that some pyridin-3-amine analogues can inhibit phosphorylation and downstream signaling in cancer cells. nih.gov Other studies on related scaffolds have demonstrated the ability to induce autophagy in macrophages, a key host antimicrobial pathway, which contributes to the clearance of intracellular pathogens like M. tuberculosis. asm.org Future work on analogues of this compound should involve detailed cell-based assays, proteomics, and transcriptomics to map the complex biological networks they influence.
Innovations in Biocatalytic Synthesis and Flow Chemistry for Scalable Production
The efficient and sustainable synthesis of chemical compounds is a major goal in modern chemistry. Biocatalysis and flow chemistry represent two innovative approaches that can be applied to the scalable production of this compound and its derivatives.
Biocatalysis: This approach uses enzymes to perform chemical transformations. Biocatalysis is often considered a "green" methodology due to its use of mild reaction conditions and high selectivity, which can reduce waste. acs.org While specific biocatalytic routes for this compound are not established, the synthesis of chiral amines from ketones using enzymes is a well-developed industrial process that could be adapted. acs.org
Flow Chemistry: Continuous flow chemistry involves performing reactions in a continuously flowing stream within a reactor. This technology offers numerous advantages over traditional batch processing, including improved safety, better heat and mass transfer, easier automation, and simplified scale-up. acs.orgacs.org Flow chemistry has been successfully used to synthesize a variety of heterocyclic compounds, including imidazopyridines and pyrazoles. uc.ptmdpi.com Applying flow chemistry to the synthesis of pyridin-3-amines could lead to more efficient, safer, and scalable manufacturing processes. nih.gov
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
